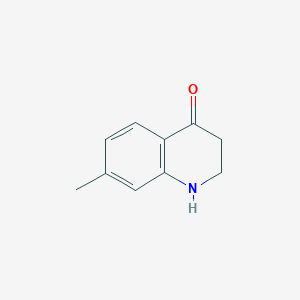

7-Methyl-2,3-dihydroquinolin-4(1H)-one

Description

Historical Evolution of Quinolone and Dihydroquinolinone Chemistry in Research

The journey into the rich chemistry of quinolones began in the early 1960s with the unexpected discovery of a byproduct during the synthesis of the antimalarial drug chloroquine. rsc.org This byproduct, 7-chloro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, was found to possess antibacterial properties. rsc.org This serendipitous finding led to the modification of this initial structure, resulting in the synthesis of nalidixic acid, which is considered the first-generation quinolone antibiotic. rsc.orgnih.gov Although technically a naphthyridone, nalidixic acid's discovery was a pivotal moment that spurred extensive research into this class of compounds. nih.govmdpi.com

The initial quinolones demonstrated activity primarily against Gram-negative bacteria. mdpi.com Subsequent generations of these compounds, notably the fluoroquinolones which incorporate a fluorine atom into the bicyclic core, exhibited a broader spectrum of activity, including against Gram-positive bacteria. nih.gov The mechanism of action of quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, thereby leading to bacterial cell death. nih.gov This historical progression from a chance discovery to the rational design of highly effective antibiotics underscores the significance of the quinolone scaffold in medicinal chemistry. The related dihydroquinolinone structures have also been a focal point of research, investigated for a wide array of pharmacological activities.

The Dihydroquinolin-4(1H)-one Scaffold as a Privileged Structure in Contemporary Research

In the realm of medicinal chemistry, the concept of a "privileged structure" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide range of biological activities. The dihydroquinolin-4(1H)-one scaffold has emerged as such a privileged structure. nih.gov This versatile bicyclic system, characterized by a fusion of a benzene (B151609) ring and a dihydropyridinone ring, serves as a versatile template for the design and synthesis of novel therapeutic agents.

The utility of the dihydroquinolin-4(1H)-one core lies in its structural features, which allow for diverse functionalization at various positions. This adaptability enables chemists to create libraries of derivatives and screen them for a multitude of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. nih.gov The ability of this scaffold to be readily modified to optimize potency and selectivity for specific biological targets makes it a highly attractive starting point in drug discovery programs. nih.gov

Scope and Significance of Research on 7-Methyl-2,3-dihydroquinolin-4(1H)-one Derivatives

The specific compound, 7-Methyl-2,3-dihydroquinolin-4(1H)-one, and its derivatives have been the subject of focused academic investigation, contributing to the broader understanding of the structure-activity relationships within the dihydroquinolinone class. Research in this area has explored the synthesis of novel derivatives and their subsequent evaluation for various biological activities, particularly in the context of anticancer research.

Studies have shown that modifications to the 7-Methyl-2,3-dihydroquinolin-4(1H)-one core can lead to compounds with significant cytotoxic effects against various cancer cell lines. For instance, the introduction of a methylidene group at the 3-position and a sulfonyl group at the 1-position, coupled with various substituents at other positions of the quinolinone ring, has yielded derivatives with potent anticancer activity.

One study investigated a series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones with substitutions at positions 2, 6, and 7. The cytotoxic activity of these compounds was evaluated against human leukemia (HL-60) and breast cancer (MCF-7) cell lines. The results, summarized in the table below, highlight the influence of different substituents on the anticancer potency of these derivatives.

| Compound | Substituent at Position 2 | Substituent at Position 6 | Substituent at Position 7 | IC₅₀ (μM) in HL-60 cells | IC₅₀ (μM) in MCF-7 cells |

|---|---|---|---|---|---|

| 5a | Ethyl | H | H | 0.52 | 1.8 |

| 5b | iso-Propyl | H | H | <0.3 | 1.5 |

| 5f | iso-Propyl | Methyl | H | <0.3 | 1.2 |

| 5r | iso-Propyl | H | Methyl | <0.3 | 1.1 |

| 5m | iso-Propyl | Chloro | H | 0.65 | 2.5 |

The data indicates that analogs with an iso-propyl group at the 2-position generally exhibit high cytotoxicity. Furthermore, the presence of a methyl group at either position 6 or 7, as seen in compounds 5f and 5r respectively, maintained this high level of activity.

In another line of research, a series of novel dihydroquinolin-4(1H)-one derivatives were designed and synthesized as potential tubulin polymerization inhibitors. One of the most potent compounds from this series, which was not a 7-methyl derivative but a related analog, demonstrated remarkable antiproliferative activities against four different cancer cell lines with IC₅₀ values in the nanomolar range. This compound was also shown to induce apoptosis and arrest the cell cycle at the G2/M phase. While not directly focused on 7-methyl derivatives, this research underscores the potential of the dihydroquinolin-4(1H)-one scaffold in developing potent anticancer agents.

The synthesis and biological evaluation of 7-hydroxy-4-methylquinolin-2(1H)-one, a structurally related compound, has also been reported. niscpr.res.in This compound was screened for its antibacterial activity against both Gram-positive and Gram-negative bacteria, demonstrating the continued interest in the antimicrobial potential of substituted quinolinones. niscpr.res.in

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-3,6,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWWRJNHWRYMLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Methyl 2,3 Dihydroquinolin 4 1h One and Its Analogues

Established Synthetic Pathways for Dihydroquinolin-4(1H)-ones

Cyclization reactions represent a fundamental approach to the synthesis of dihydroquinolin-4(1H)-ones. These methods typically involve the formation of the heterocyclic ring from acyclic precursors through various bond-forming strategies.

The Povarov reaction is a well-known multicomponent reaction that typically involves the [4+2] cycloaddition of an in-situ generated imine with an electron-rich alkene to furnish tetrahydroquinolines. wikipedia.orgnumberanalytics.com The reaction is generally catalyzed by a Lewis acid, which activates the imine for nucleophilic attack by the alkene. wikipedia.org The classical Povarov reaction mechanism proceeds through the formation of a Schiff base from an aniline (B41778) and a benzaldehyde, followed by the Lewis acid-mediated addition of an alkene. wikipedia.org This initial addition is followed by an electrophilic aromatic substitution to close the ring. wikipedia.org

While the Povarov reaction is a powerful tool for the synthesis of tetrahydroquinolines, its direct application to the synthesis of 2,3-dihydroquinolin-4(1H)-ones is less common and often requires specific substrates or modifications to the standard protocol. The typical products are tetrahydroquinolines, and achieving the oxidation level of a dihydroquinolinone would necessitate a subsequent oxidation step or the use of specific starting materials that lead to this oxidation state directly. One variation involves a four-component reaction where an intermediate carbocation is trapped by a nucleophile like an alcohol, showcasing the versatility of the reaction intermediates. wikipedia.org Mechanistic studies, including DFT calculations, have provided a deeper understanding of the reaction pathways, confirming a stepwise mechanism involving a zwitterionic intermediate rather than a concerted Diels-Alder reaction.

A direct and efficient route to 2,3-dihydroquinolin-4(1H)-ones involves the condensation and subsequent intramolecular cyclization of o-aminoacetophenones with aldehydes. A noteworthy example of this approach is a one-pot procedure catalyzed by silver(I) triflate, which provides access to a variety of 2-aryl-2,3-dihydroquinolin-4(1H)-ones. organic-chemistry.org This method is advantageous due to the use of readily available starting materials and the operational simplicity of the reaction. organic-chemistry.org

The reaction proceeds by the initial formation of a chalcone-like intermediate from the o-aminoacetophenone and the aldehyde, which then undergoes an intramolecular cyclization. The silver catalyst is believed to facilitate the key bond-forming steps. The scope of this reaction is broad, tolerating a range of functional groups on the aromatic aldehyde. organic-chemistry.org

Table 1: Silver-Catalyzed Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones from o-Aminoacetophenones and Aldehydes Data sourced from a study by Pandit et al. organic-chemistry.org

| Entry | o-Aminoacetophenone | Aldehyde | Catalyst | Solvent | Yield (%) |

| 1 | 2'-Aminoacetophenone | Benzaldehyde | AgOTf | Toluene | 92 |

| 2 | 2'-Aminoacetophenone | 4-Methylbenzaldehyde | AgOTf | Toluene | 95 |

| 3 | 2'-Aminoacetophenone | 4-Methoxybenzaldehyde | AgOTf | Toluene | 90 |

| 4 | 2'-Aminoacetophenone | 4-Chlorobenzaldehyde | AgOTf | Toluene | 88 |

| 5 | 2'-Aminoacetophenone | 4-Nitrobenzaldehyde | AgOTf | Toluene | 85 |

| 6 | 5-Chloro-2'-aminoacetophenone | Benzaldehyde | AgOTf | Toluene | 89 |

The intramolecular aza-Michael addition of substituted 2'-aminochalcones is a powerful and widely used strategy for the synthesis of 2,3-dihydroquinolin-4(1H)-ones. This reaction involves the conjugate addition of the amino group to the α,β-unsaturated ketone system of the chalcone (B49325), followed by cyclization. This method allows for the direct construction of the dihydroquinolinone core.

The reaction can be promoted by various catalysts, including acids and bases. For instance, zirconyl nitrate (B79036) has been employed as a water-tolerant Lewis acid catalyst for the efficient intramolecular cyclization of o-aminochalcones to yield 2-aryl-2,3-dihydroquinolin-4(1H)-ones under mild conditions. organic-chemistry.org Another environmentally friendly approach utilizes silica (B1680970) gel impregnated with indium(III) chloride under microwave irradiation without a solvent. organic-chemistry.org

The development of asymmetric versions of the intramolecular aza-Michael reaction has also been a significant area of research, enabling the synthesis of enantioenriched 2-aryl-2,3-dihydroquinolin-4-ones. These asymmetric transformations often employ chiral organocatalysts, such as chiral phosphoric acids or bifunctional thioureas, to control the stereochemistry of the newly formed chiral center. The use of N-sulfinyl imines as both the nitrogen source and a chiral auxiliary has also proven to be a versatile method for asymmetric synthesis. nih.gov

Table 2: Catalytic Systems for the Aza-Michael Cyclization of 2'-Aminochalcones

| Catalyst | Reaction Conditions | Product Type |

| Zirconyl Nitrate | Mild conditions | 2-Aryl-2,3-dihydroquinolin-4(1H)-ones |

| Indium(III) Chloride on Silica Gel | Microwave, solvent-free | 2-Aryl-2,3-dihydroquinolin-4(1H)-ones |

| Chiral Phosphoric Acids | Asymmetric synthesis | Enantioenriched 2-aryl-2,3-dihydroquinolin-4(1H)-ones |

| Bifunctional Thioureas | Asymmetric synthesis | Enantioenriched 2-aryl-2,3-dihydroquinolin-4(1H)-ones |

Transition metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic scaffolds, including dihydroquinolin-4(1H)-ones. Palladium, in particular, has been extensively utilized in a variety of cyclization strategies.

Palladium-catalyzed reactions offer versatile and efficient pathways for the synthesis of quinolinones and their dihydro derivatives. These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds through various catalytic cycles.

One strategy involves the intramolecular aza-Wacker-type cyclization. For example, a palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reaction of vinyl cyclopropanecarboxamides has been developed to access aza[3.1.0]bicycles, demonstrating the utility of this approach for constructing nitrogen-containing heterocycles. nih.gov While not directly yielding dihydroquinolinones, this methodology highlights the potential of palladium-catalyzed amination of olefins.

Another approach is the intramolecular cyclization of N-acyl-o-alkynylanilines. A palladium-catalyzed annulation of these substrates with isocyanides provides functionalized 2-aminoquinolines through a 6-endo-dig cyclization process that involves an intramolecular acyl migration. organic-chemistry.org

Furthermore, palladium-catalyzed intramolecular cyclization of ynamides has been developed for the synthesis of 4-halo-oxazolones, showcasing the versatility of palladium in activating alkyne systems for nucleophilic attack. nih.gov Such strategies could potentially be adapted for the synthesis of dihydroquinolinone scaffolds from appropriately substituted starting materials.

Table 3: Examples of Palladium-Catalyzed Cyclizations for Heterocycle Synthesis

| Reaction Type | Substrates | Catalyst System | Product |

| Intramolecular aza-Wacker-type cyclization | Vinyl cyclopropanecarboxamides | Pd(PPh3)2Cl2, K2CO3, O2 | Aza[3.1.0]bicycles |

| Annulation with Isocyanides | N-acyl-o-alkynylanilines | Palladium catalyst | 2-Aminoquinolines |

| Intramolecular Halogenoamination | N-alkynyl alkyloxycarbamates | Pd(PPh3)4, CuX2 | 4-Halo-oxazolones |

Transition Metal-Catalyzed Syntheses

Metathesis Reactions (e.g., Alkyne-Carbonyl Metathesis)

Metathesis reactions, particularly the alkyne-carbonyl metathesis, have emerged as a powerful and atom-economical strategy for constructing the core structure of dihydroquinolin-4(1H)-ones. researchgate.netnih.gov This reaction involves the formation of a carbon-carbon double bond through the exchange of an oxygen atom from a carbonyl group with an alkyne functionality. organic-chemistry.org

A notable approach involves the use of an SbF₅−MeOH catalytic system, which efficiently facilitates the alkyne-carbonyl metathesis of o-alkynylaniline derivatives with aldehydes. scilit.comacs.orgacs.org This method yields 2,3-disubstituted dihydroquinolinones with moderate to high yields and demonstrates high trans-selectivity. scilit.comacs.orgacs.org The reaction is believed to proceed through a formal [2+2] cycloaddition between the alkyne and the activated aldehyde, followed by a cycloreversion to form a conjugated enone, which then undergoes cyclization. acs.org

In a different strategy, Scandium(III) triflate (Sc(OTf)₃) has been used to catalyze a ring-closing alkyne-carbonyl metathesis of N-(2-alkynylphenyl)-α-ketoamides. organic-chemistry.org This process leads to the formation of densely substituted 4-acyl-2-quinolones. Mechanistic studies suggest the reaction proceeds via an oxetene intermediate, which then undergoes an electrocyclic ring-opening. organic-chemistry.org This method is valued for its atom economy and broad functional group compatibility. organic-chemistry.org

The catalysts and conditions for these reactions can be fine-tuned to optimize outcomes. For instance, while catalysts like BF₃·OEt₂ have been shown to produce the desired dihydroquinolinone, the addition of methanol (B129727) can significantly enhance the catalytic activity of systems like SbF₅ or TfOH. acs.org

Table 1: Catalyst Screening for Alkyne-Carbonyl Metathesis

| Catalyst (20 mol %) | Additive | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) |

| BF₃·OEt₂ | None | DCE | 81 | 78:22 |

| SbF₅ | None | DCE | 62 | 80:20 |

| SbF₅ | MeOH | DCE | 90 | >95:5 |

| TfOH | None | DCE | 60 | 75:25 |

| TfOH | MeOH | DCE | 85 | >95:5 |

Data sourced from studies on the synthesis of 2,3-disubstituted dihydroquinolin-4(1H)-ones. acs.org

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like dihydroquinolinones from simple precursors in a single operation, enhancing atom economy and reducing waste.

One such strategy is a tandem Ugi four-component reaction (Ugi-4CR) combined with an intramolecular alkyne-carbonyl metathesis. researchgate.netresearchgate.net This one-pot approach utilizes precursors like 2'-aminoacetophenone, cyclohexyl isocyanide, various propiolic acids, and aldehydes. researchgate.net The initial Ugi reaction creates a complex intermediate which then undergoes a palladium-catalyzed cyclization to form functionalized quinolin-2(1H)-one analogues. researchgate.netresearchgate.net

Indium(III) chloride has been employed as a catalyst in a convergent two-component regioselective synthesis of annulated quinoline (B57606) and pyridine (B92270) derivatives. thieme-connect.com This reaction involves a 1-aminopenta-1,4-diene fragment and an aromatic aldehyde, proceeding through a concerted pathway to produce potentially bioactive compounds like pyranoquinolines in high yields. thieme-connect.com

One-Pot Synthetic Procedures

One-pot syntheses are highly valued for their operational simplicity and efficiency, often minimizing the need for purification of intermediates. Several one-pot methods have been developed for dihydroquinolin-4(1H)-one analogues.

A mild and efficient one-pot procedure involves the reaction of o-aminoacetophenones with various aryl aldehydes using silver(I) triflate (AgOTf) as a catalyst. organic-chemistry.org This method proceeds under reflux in methanol and is noted for its high yields (77–98%), tolerance of a wide range of functional groups, and use of readily available starting materials, avoiding the need for pre-synthesis of chalcone intermediates. organic-chemistry.org

Another effective one-pot approach utilizes zirconyl nitrate as a water-tolerant Lewis acid for the intramolecular cyclization of o-aminochalcones. bohrium.comorganic-chemistry.org This method is considered environmentally friendly and proceeds under mild conditions (50 °C in aqueous ethanol) to give 2-aryl-2,3-dihydroquinolin-4(1H)-ones in excellent yields. organic-chemistry.orgrgsmparanda.org

Furthermore, indium(III) chloride has been demonstrated as an effective catalyst for the one-pot synthesis of quinoline derivatives from substituted anilines and β-ketoesters. niscpr.res.in The reaction proceeds smoothly at 60°C in ethanol (B145695), and the catalyst can be recycled and reused multiple times with only a slight decrease in activity. niscpr.res.in

Catalytic Systems in Dihydroquinolin-4(1H)-one Synthesis

The choice of catalyst is pivotal in the synthesis of dihydroquinolin-4(1H)-ones, influencing reaction rates, yields, and selectivity. Both Lewis and Brønsted acids, as well as base catalysts, have been extensively studied.

Lewis Acid Catalysis (e.g., Silver(I) Triflate, Zirconyl Nitrate, Indium(III) Chloride)

Lewis acids are frequently employed to activate substrates and facilitate key bond-forming steps in the synthesis of dihydroquinolinones.

Silver(I) Triflate (AgOTf) : This catalyst has proven effective in a one-pot synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones from o-aminoacetophenones and aryl aldehydes. organic-chemistry.org The reaction is believed to proceed via an aldol (B89426) condensation followed by cyclization, with AgOTf acting as a mild and efficient catalyst that tolerates diverse functional groups. organic-chemistry.org

Zirconyl Nitrate (ZrO(NO₃)₂·nH₂O) : Zirconyl nitrate is highlighted as a simple, green, and efficient water-tolerant Lewis acid catalyst. bohrium.comorganic-chemistry.orgrgsmparanda.org It is used for the intramolecular cyclization of o-aminochalcones in an aqueous ethanol medium. organic-chemistry.org Studies show that a 20 mol% concentration of the catalyst is optimal, yielding products in 88–98% efficiency. organic-chemistry.org The catalyst's effectiveness is influenced by substituents on the chalcone, with electron-donating groups facilitating the reaction. organic-chemistry.org

Indium(III) Chloride (InCl₃) : As a versatile Lewis acid, InCl₃ is stable in aqueous media and can be recycled, making it an attractive catalyst for various organic transformations. niscpr.res.inacs.orgwikipedia.org It effectively catalyzes the one-pot synthesis of quinolines from anilines and β-ketoesters, affording excellent yields. niscpr.res.in InCl₃ has also been used to catalyze tandem reactions of imines with alkynes to produce a diverse range of quinoline derivatives. iaea.org

Table 2: Comparison of Lewis Acid Catalysts in Dihydroquinolin-4(1H)-one Synthesis

| Catalyst | Starting Materials | Key Advantages | Typical Yield | Citation(s) |

| Silver(I) Triflate | o-Aminoacetophenones, Aryl aldehydes | Mild conditions, wide functional group tolerance, one-pot | 77–98% | organic-chemistry.org |

| Zirconyl Nitrate | o-Aminochalcones | Green (aqueous medium), mild conditions, efficient | 88–98% | organic-chemistry.orgrgsmparanda.org |

| Indium(III) Chloride | Anilines, β-Ketoesters | Recyclable catalyst, eco-friendly, high selectivity | Excellent | niscpr.res.in |

Brønsted Acid and Base Catalysis

Brønsted acids and bases play a crucial role in catalyzing the synthesis of dihydroquinolinones, often by activating substrates for intramolecular cyclization reactions.

Chiral Brønsted acids, such as N-triflyl phosphoramides, have been successfully applied in the enantioselective intramolecular aza-Michael addition of chalcones to furnish 2-aryl-substituted 2,3-dihydroquinolin-4-ones. znaturforsch.comresearchgate.netznaturforsch.com These reactions can produce the desired heterocyclic compounds in moderate to high yields and with good enantioselectivities. znaturforsch.comznaturforsch.com The high acidity of these catalysts is key to their effectiveness in asymmetric catalysis. znaturforsch.com While many reported methods that use Brønsted acids suffer from harsh conditions, newer protocols focus on milder and more selective transformations. niscpr.res.in

Green Chemistry Principles in Catalyst Development

The development of catalysts for dihydroquinolin-4(1H)-one synthesis is increasingly guided by the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of less hazardous substances. nih.govsekisuidiagnostics.com

The use of zirconyl nitrate in aqueous ethanol is a prime example of a greener synthetic method. bohrium.comorganic-chemistry.orgrgsmparanda.org This approach avoids toxic solvents and harsh reagents, which are drawbacks of many traditional methods. organic-chemistry.orgrgsmparanda.org Similarly, the application of indium(III) chloride as a recyclable, water-tolerant catalyst aligns with green chemistry goals by reducing waste and improving efficiency. niscpr.res.in

Other green approaches include using biodegradable and readily available catalysts like lactic acid under solvent-free conditions for the synthesis of related dihydroquinazolin-4(1H)-ones. researchgate.net The use of ionic liquids or water as a reaction medium, sometimes eliminating the need for any additional catalyst, further represents the shift towards environmentally benign synthetic protocols. rsc.orgresearchgate.net These strategies not only reduce the environmental impact but can also simplify product recovery and enhance reaction rates. researchgate.net

Advanced Synthetic Techniques and Optimization

To meet the growing demand for efficient and sustainable chemical processes, advanced synthetic techniques have been applied to the production of dihydroquinolinone scaffolds. These methods offer significant advantages over traditional heating and solvent-based reactions, including shorter reaction times, higher yields, and improved safety profiles.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique utilizes microwave energy to heat reactants directly and efficiently, often leading to dramatic reductions in reaction time and improvements in yield compared to conventional heating methods. nih.gov

In the synthesis of quinolinone analogues, microwave irradiation has been successfully employed to drive various reaction types. For instance, a one-step protocol for the synthesis of 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one from cyclohexane-1,3-dione was achieved with a 98% yield in just 20 minutes under microwave irradiation. wjbphs.com Similarly, the synthesis of various 1-{4ʹ-[3-chloro-2-(substituted phenyl)-4-oxo-azetidin-1-yl]-biphenyl-4-yl}-7-hydroxy-4-methyl-1H-quinolin-2-one derivatives was accomplished using microwave heating, demonstrating the method's versatility. researchgate.net

The benefits of microwave assistance are clearly illustrated when comparing it with classical heating. In the synthesis of certain quinazolin-4(3H)-ones, a reaction that took 30 hours under conventional heating to produce a 55% yield was completed in just 1.5 hours with a 78% yield under microwave conditions. nih.gov This efficiency is a hallmark of microwave-assisted synthesis, making it an attractive method for rapid library synthesis and process optimization. nih.govrsc.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Quinolinone Analogues

| Product/Analogue | Method | Reaction Time | Yield (%) | Reference |

| 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one | Microwave | 20 min | 98% | wjbphs.com |

| 7-hydroxy-4-methylquinolin-2(1H)-one | Microwave | Not Specified | High | niscpr.res.in |

| Quinazolin-4(3H)-one derivative | Conventional | 30 hrs | 55% | nih.gov |

| Quinazolin-4(3H)-one derivative | Microwave | 1.5 hrs | 78% | nih.gov |

| 2,5,7-trimethyl-1H-indole-3-carboxylate | Conventional | 16 hrs | 89% | mdpi.com |

| 2,5,7-trimethyl-1H-indole-3-carboxylate | Microwave | 3 hrs | 94% | mdpi.com |

Solvent-free synthesis, also known as solid-state or mechanochemical synthesis, represents a significant advancement in green chemistry. By eliminating volatile organic solvents, these methods reduce environmental impact, decrease costs, and simplify product isolation procedures. dntb.gov.uaresearchgate.net

One approach involves the use of solid acid catalysts, such as montmorillonite (B579905) K-10 clay, under solvent-free conditions. This method has been effectively used for the synthesis of quinazolin-4(3H)-ones from anthranilic acid and various amides, providing high yields and purity with a simple workup. researchgate.net The optimization of catalyst concentration is crucial; for instance, using 0.1 g of montmorillonite K-10 for a 10 mmol scale reaction was found to be optimal, yielding the desired product in 85% after 30 minutes. researchgate.net

Mechanochemistry, which uses mechanical force (e.g., grinding in a mortar and pestle or ball milling) to induce chemical reactions, is another powerful solvent-free technique. A rapid, environmentally benign, and scalable method for synthesizing 2,3-dihydroquinazolin-4(1H)-one has been developed using p-toluenesulfonic acid (p-TSA) as a catalyst under mechanochemical grinding conditions. researchgate.net This protocol offers excellent yields in short durations (3-15 minutes), a large substrate scope, and easy catalyst recovery, highlighting its efficiency and sustainability. researchgate.net

Table 2: Examples of Solvent-Free Synthesis of Quinolinone Analogues

| Reactants | Catalyst/Method | Time | Yield (%) | Reference |

| Anthranilic acid + Nicotinamide | Montmorillonite K-10 / Heating | 0.5 hr | 85% | researchgate.net |

| Anthranilamide + Aldehydes | p-TSA / Ball Milling | 3-15 min | Moderate to Excellent | researchgate.net |

| 3-aminophenol + Ethyl acetoacetate | None / Heating | Not Specified | Good | dntb.gov.ua |

Achieving stereocontrol is a critical challenge in synthesis, particularly when creating molecules with potential biological activity, as different stereoisomers can have vastly different effects. In the synthesis of dihydroquinolinone analogues, stereoselectivity is important when chiral centers are formed, typically at the C2 and C3 positions of the quinolinone ring.

The synthesis of new 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones demonstrates a strategy where stereochemistry is a key consideration. nih.gov The introduction of substituents at the C2 position can create a chiral center, and the subsequent reactions must be controlled to produce the desired stereoisomer. The methodology involves a Horner–Wadsworth–Emmons olefination to create the exocyclic double bond at the C3 position, a reaction known for its potential for stereocontrol. nih.gov The biological evaluation of these compounds revealed that the nature of the substituent at the C2 position significantly influences cytotoxic activity, underscoring the importance of stereochemical structure. nih.gov

Furthermore, in syntheses involving lactim ethers to build the quinazoline (B50416) scaffold, the risk of epimerization (the change in configuration at a stereocenter) at stereocenters adjacent to carbonyl groups is a known issue under thermal conditions. nih.gov The use of milder techniques like microwave irradiation can help mitigate this by reducing reaction times and temperatures, thereby preserving the desired stereochemistry. nih.gov

Scalability and Industrial Relevance of Synthetic Routes

For a synthetic route to be industrially viable, it must be scalable, meaning it can be safely and economically performed on a large scale to produce significant quantities of the target compound. Several synthetic methods for dihydroquinolinone analogues have been developed with scalability in mind.

An indium(III) bromide-catalyzed approach to synthesize 2,3-dihydroquinazolin-4(1H)-one derivatives is noted for being accessible on a gram scale, with reactions requiring only 10-60 minutes and products being isolated by simple recrystallization. researchgate.net Similarly, mechanochemical solvent-free methods are inherently scalable and energy-efficient, making them attractive for industrial applications. researchgate.net

The industrial relevance of these scaffolds is underscored by the synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, a key intermediate in the production of the antipsychotic drug aripiprazole. google.com A patented process describes the synthesis of this intermediate on a large scale. In one example, the reaction of 3-(p-methoxyphenyl)propionyl chloride with aluminum chloride and sodium chloride at 155-165°C, followed by workup, yielded 140.5 grams of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 99.3% purity. google.com This demonstrates a robust and scalable process suitable for pharmaceutical manufacturing, highlighting the significant industrial importance of efficient synthetic routes to this class of compounds. google.com

Chemical Transformations and Reactivity of 7 Methyl 2,3 Dihydroquinolin 4 1h One

Oxidative Transformations to Quinoline (B57606) Derivatives

The conversion of the dihydroquinolinone scaffold to the corresponding aromatic quinolinone is a significant transformation, often achieved through dehydrogenation. This process restores aromaticity to the heterocyclic ring, yielding more stable quinolinone structures.

Recent advancements have focused on environmentally benign methods. A notable strategy is the visible-light-induced dehydrogenation using the organic photocatalyst thioxanthone (TX) with an oxidant like tert-butyl benzoperoxoate. rsc.org This metal-free approach operates under mild conditions and successfully transforms various dihydroquinolinones into their quinolinone counterparts. rsc.org Historically, this transformation was also accomplished using stoichiometric oxidants like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or through metal-catalyzed processes involving reagents such as iron(III) chloride (FeCl₃), which can act as both a Lewis acid and a redox catalyst. rsc.org

Catalytic transfer hydrogenation systems can also be used to achieve the reverse reaction, the hydrogenation of quinolines, but controlling the selectivity to obtain a specific product like a dihydroquinoline can be challenging. nih.gov For the oxidative direction, iridium-based catalysts have been shown to be effective for the dehydrogenation of the related 1,2,3,4-tetrahydroquinoline (B108954) structure, which lacks the C4-carbonyl group. researchgate.net The mechanism of these oxidative dehydrogenations is critically dependent on the presence of both an N-H bond and a hydrogen atom at the adjacent C-2 position, which are essential for the reaction to proceed. rsc.org

| Method | Catalyst/Reagent | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Photocatalytic Dehydrogenation | Thioxanthone (TX) / tert-butyl benzoperoxoate | Visible Light | Metal-free, mild conditions. | rsc.org |

| Stoichiometric Oxidation | DDQ | Heating | Common, but requires stoichiometric oxidant. | rsc.org |

| Metal-Catalyzed Oxidation | FeCl₃ | Heating, O₂ | Acts as Lewis acid and redox catalyst. | rsc.org |

| Iridium-Catalyzed Dehydrogenation | [Ir(cod)Cl]₂ complex | High Temperature (reflux) | Effective for 1,2,3,4-tetrahydroquinolines. | researchgate.net |

Reductive Modifications of the Carbonyl Group

The carbonyl group at the C-4 position is a key site for reductive transformations. Depending on the reagents and conditions, it can be completely removed or converted into other functional groups.

Complete Reduction to a Methylene (B1212753) Group: Two classical methods for the deoxygenation of a ketone to a methylene (CH₂) group are the Wolff-Kishner and Clemmensen reductions.

Wolff-Kishner Reduction: This reaction involves heating the ketone with hydrazine (B178648) (NH₂NH₂) and a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. masterorganicchemistry.comlibretexts.org The reaction proceeds through the formation of a hydrazone intermediate, which, under the harsh basic conditions, eliminates nitrogen gas to yield the alkane. masterorganicchemistry.comwikipedia.org The Huang-Minlon modification, which involves distilling water after the initial hydrazone formation, allows the reaction to run at higher temperatures, significantly reducing reaction times. wikipedia.orgalfa-chemistry.com This method is suitable for substrates that are sensitive to strong acids. masterorganicchemistry.com

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). wikipedia.organnamalaiuniversity.ac.in It is particularly effective for reducing aryl-alkyl ketones, such as the one present in the dihydroquinolinone structure. wikipedia.org The reaction is performed under strongly acidic conditions, making it unsuitable for acid-sensitive substrates. wikipedia.org The mechanism is complex and thought to occur on the surface of the zinc, potentially involving organozinc or carbenoid intermediates. wikipedia.orgsapub.org Modified versions using activated zinc dust in anhydrous organic solvents can be more effective for certain cyclic ketones. wikipedia.org This reduction has been successfully applied to related 3-acyl-4-hydroxy-2(1H)-quinolines. juniperpublishers.com

Conversion to an Amino Group: The carbonyl group can also be transformed into an amine via reductive amination . This reaction typically involves treating the ketone with an amine (e.g., ammonia (B1221849) or a primary amine) to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation. researchgate.netorganic-chemistry.org This provides a direct route to 4-amino-7-methyl-1,2,3,4-tetrahydroquinoline derivatives.

| Method | Reagents | Conditions | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Wolff-Kishner Reduction | NH₂NH₂, KOH | High temp. (e.g., ethylene glycol) | Methylene (-CH₂-) | Strongly basic; good for acid-sensitive substrates. | wikipedia.org, masterorganicchemistry.com |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Strongly acidic | Methylene (-CH₂-) | Good for aryl-alkyl ketones; unsuitable for acid-sensitive substrates. | wikipedia.org, annamalaiuniversity.ac.in |

| Reductive Amination | Amine (e.g., NH₃), reducing agent (e.g., NaBH₄) | Varies | Amino (-CH-NHR) | Converts carbonyl to an amine functional group. | researchgate.net, organic-chemistry.org |

Electrophilic and Nucleophilic Substitution Reactions

Substitution reactions on the 7-Methyl-2,3-dihydroquinolin-4(1H)-one scaffold can occur on either the aromatic ring or the heterocyclic portion, governed by the electronic properties of the substrate.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the molecule is subject to electrophilic aromatic substitution (SEAr) reactions such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org The rate and position of these substitutions are controlled by the existing substituents. The secondary amine group within the heterocyclic ring is a powerful activating group, donating electron density to the aromatic ring through resonance. pearson.com The methyl group at C-7 is a weaker activating group. Both are ortho, para-directors. wikipedia.orgpearson.com The strong activating effect of the amine directs incoming electrophiles primarily to the ortho (C-5) and para (C-7) positions. Since the C-7 position is already occupied, electrophilic attack is strongly favored at the C-5 position.

Nucleophilic Substitution: Nucleophilic substitution is not typically observed on the electron-rich aromatic ring unless it is first modified with a strong electron-withdrawing group and a good leaving group. However, the heterocyclic ring can be made susceptible to nucleophilic attack. For instance, studies on the related isomer, 4-chloro-8-methylquinolin-2(1H)-one, demonstrate that a chloro group at the C-4 position is readily displaced by various nucleophiles. researchgate.net In these reactions, the 4-chloro derivative serves as a precursor, reacting with nucleophiles like thiourea, hydrazine, and sodium azide (B81097) to yield 4-sulfanyl, 4-hydrazino, and 4-azido derivatives, respectively. researchgate.net This provides a viable synthetic route for functionalization at the C-4 position following an initial transformation of the carbonyl group.

Achieving regioselectivity—the control over the position of chemical modification—is paramount in synthesis. For 7-Methyl-2,3-dihydroquinolin-4(1H)-one, regioselectivity is primarily dictated by the inherent electronic properties of the molecule and the chosen reaction pathway.

In electrophilic aromatic substitution , the directing effects of the resident amine and methyl groups provide intrinsic regiocontrol, strongly favoring functionalization at the C-5 position. pearson.com

Regioselectivity in other parts of the molecule can be achieved through multi-step synthetic sequences. For example, domino reactions starting from acyclic precursors, such as 1-aryl-2-propen-1-one derivatives, can be used to construct the dihydroquinolinone ring with specific substituents at the C-2 and C-3 positions. nih.gov The sequence often involves a Michael addition followed by an intramolecular nucleophilic aromatic substitution (SNAr) ring closure. nih.gov Similarly, radical-initiated cyclization of N-arylcinnamamides allows for the stereoselective introduction of substituents at the C-3 and C-4 positions. mdpi.com The regioselectivity of these cyclizations is often governed by the stability of the intermediate radical species formed during the reaction. mdpi.com

Reaction Mechanisms and Intermediate Characterization

Understanding the underlying mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes. This often involves a combination of experimental studies and computational modeling.

The pathways for the key transformations of dihydroquinolinones have been investigated in detail.

Oxidative Dehydrogenation: The visible-light-induced dehydrogenation is proposed to proceed through a combination of Energy Transfer (EnT) and Hydrogen Atom Transfers (HATs). rsc.org The excited photocatalyst (thioxanthone) transfers energy to the peroxide oxidant, causing it to fragment into oxygen-centered radicals. These radicals then sequentially abstract hydrogen atoms from the N-H and C-H bonds of the dihydroquinolinone substrate to generate the final quinolinone product. rsc.org

Reductive Deoxygenation: The mechanism of the Wolff-Kishner reduction involves the initial condensation of the ketone with hydrazine to form a hydrazone. libretexts.orgwikipedia.org A strong base then deprotonates the hydrazone to form a resonance-stabilized anion. masterorganicchemistry.comyoutube.com This intermediate is protonated at the carbon and deprotonated again at the nitrogen, leading to the formation of a diimide anion which collapses, irreversibly releasing stable nitrogen gas (N₂) and forming a carbanion. masterorganicchemistry.comwikipedia.org This carbanion is then protonated by the solvent to give the final alkane product. masterorganicchemistry.com The mechanism for the Clemmensen reduction is less defined but is believed to involve organozinc intermediates and possibly zinc carbenoids formed on the metal surface. wikipedia.orgsapub.org

Radical Cyclizations: In the synthesis of substituted dihydroquinolinones from N-arylcinnamamides, pathways involving radical intermediates are common. mdpi.com For example, a trifluoromethyl radical (•CF₃), generated from a precursor like CF₃SO₂Na, can add to the double bond of the cinnamamide. mdpi.com This is followed by an intramolecular 6-endo radical cyclization onto the aryl ring to form a new six-membered ring intermediate, which is then oxidized to yield the final product. mdpi.com The characterization of these pathways often relies on control experiments, such as the use of radical traps, to confirm the involvement of radical species.

The selectivity of reactions involving the dihydroquinolinone scaffold can be rationalized by examining intermediate stability and through computational analysis.

The regioselectivity of radical cyclization reactions is often attributed to the formation of the most stable radical intermediate. mdpi.com For instance, in the addition of a benzyl (B1604629) radical to an N-arylcinnamamide, the radical adds to the β-carbon, leading to a more stable α-carbon radical that is stabilized by the adjacent aryl group. mdpi.com

Derivatization for Enhanced Chemical or Biological Profiles

The strategic derivatization of the 7-Methyl-2,3-dihydroquinolin-4(1H)-one scaffold is a key area of research aimed at modulating its physicochemical properties and enhancing its biological activity. Although specific studies on the derivatization of 7-Methyl-2,3-dihydroquinolin-4(1H)-one are not extensively documented in publicly available research, the broader class of quinolinone and tetrahydroquinoline derivatives has been the subject of significant synthetic efforts to explore their therapeutic potential. These efforts provide a foundational understanding of the types of chemical modifications that can be applied to the core structure to achieve improved biological profiles.

Quinolinone scaffolds are recognized for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The modification of the quinolinone core is a common strategy in medicinal chemistry to optimize lead compounds. For instance, the introduction of various substituents on the aromatic ring or the nitrogen atom can significantly influence the compound's interaction with biological targets.

Research on related tetrahydroquinoline structures has demonstrated that the introduction of different functional groups can lead to compounds with potent and selective biological activities. For example, a study on 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives revealed that the introduction of specific side chains led to compounds with significant antiproliferative activity against various cancer cell lines. nih.gov The synthesis of these derivatives often involves multi-step reaction sequences, starting from the core tetrahydroquinoline structure.

While direct evidence for the derivatization of 7-Methyl-2,3-dihydroquinolin-4(1H)-one for enhanced bioactivity is limited in the current body of scientific literature, the established reactivity of the quinolinone and tetrahydroquinoline systems suggests several potential pathways for modification. These could include, but are not limited to, N-alkylation or N-arylation, substitution on the aromatic ring, and modification of the carbonyl group. Such derivatizations would be expected to alter the molecule's lipophilicity, electronic distribution, and steric properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

The following table outlines hypothetical derivatization strategies for 7-Methyl-2,3-dihydroquinolin-4(1H)-one based on known chemical transformations of related heterocyclic systems. It is important to note that the biological activities listed are speculative and based on the observed effects of similar modifications in other quinolinone-based compounds.

Table 1: Potential Derivatization Strategies for 7-Methyl-2,3-dihydroquinolin-4(1H)-one and Their Hypothetical Biological Relevance

| Derivative Class | Type of Modification | Potential Biological Profile Enhancement |

| N-Substituted Derivatives | Alkylation, Acylation, or Arylation at the N-1 position. | Altered solubility and membrane permeability; potential for enhanced anticancer or antimicrobial activity. |

| Aromatic Ring Substituted Derivatives | Introduction of electron-donating or electron-withdrawing groups on the benzene ring. | Modulation of electronic properties to improve target binding affinity; potential for enhanced anti-inflammatory or antioxidant activity. |

| C-2/C-3 Substituted Derivatives | Introduction of substituents at the C-2 or C-3 positions of the heterocyclic ring. | Creation of new chiral centers, potentially leading to stereoselective biological activity; possible enhancement of enzyme inhibitory activity. |

| Carbonyl Group Modifications | Conversion of the C-4 carbonyl to an oxime, hydrazone, or other functional groups. | Altered hydrogen bonding capacity and potential for new receptor interactions; may lead to novel antimicrobial or antiviral agents. |

Further research is necessary to explore these and other derivatization pathways for 7-Methyl-2,3-dihydroquinolin-4(1H)-one to fully elucidate its potential as a scaffold for the development of new chemical entities with improved therapeutic profiles.

Advanced Spectroscopic and Crystallographic Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 7-Methyl-2,3-dihydroquinolin-4(1H)-one, ¹H and ¹³C NMR are used to map out the proton and carbon frameworks, respectively, while specialized NMR experiments can investigate dynamic processes like tautomerism.

Proton NMR (¹H NMR) provides information on the chemical environment, number, and connectivity of hydrogen atoms in a molecule. The spectrum of 7-Methyl-2,3-dihydroquinolin-4(1H)-one is expected to show distinct signals for the aromatic protons, the aliphatic protons of the heterocyclic ring, the methyl group protons, and the N-H proton.

The aromatic region would typically display signals for the three protons on the benzene (B151609) ring. The proton at C5, being ortho to the electron-donating amino group and meta to the methyl group, would appear at a specific chemical shift. The protons at C6 and C8 would also have characteristic signals influenced by their neighboring substituents. The aliphatic part of the spectrum would feature two triplets corresponding to the methylene (B1212753) groups at positions C2 and C3, which are adjacent to each other. The methyl group protons at C7 would appear as a singlet, and the N-H proton would typically be a broad singlet, with its chemical shift being dependent on solvent and concentration. msu.edu

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 7-Methyl-2,3-dihydroquinolin-4(1H)-one

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 (CH₂) | ~2.7 ppm | Triplet |

| H-3 (CH₂) | ~3.4 ppm | Triplet |

| H-5 | ~7.7 ppm | Doublet |

| H-6 | ~6.7 ppm | Doublet |

| H-8 | ~6.6 ppm | Singlet |

| 7-CH₃ | ~2.3 ppm | Singlet |

| N-H | Variable (e.g., ~4.5 ppm) | Broad Singlet |

Note: Predicted values are based on data for analogous quinolone structures and general substituent effects. rsc.orgrsc.org Actual values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and type of carbon atoms in a molecule. oregonstate.edu In a proton-decoupled ¹³C NMR spectrum of 7-Methyl-2,3-dihydroquinolin-4(1H)-one, each non-equivalent carbon atom produces a single peak. bhu.ac.in

The spectrum would be characterized by a signal for the carbonyl carbon (C4) at a downfield chemical shift (typically >190 ppm). libretexts.org The aromatic carbons would resonate in the 110-150 ppm range, with their specific shifts influenced by the attached methyl and amino groups. wisc.edu The aliphatic carbons C2 and C3 would appear in the upfield region of the spectrum, along with the carbon of the methyl group at C7, which is typically found around 20 ppm. bhu.ac.inlibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 7-Methyl-2,3-dihydroquinolin-4(1H)-one

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | ~39 ppm |

| C3 | ~47 ppm |

| C4 (C=O) | ~194 ppm |

| C4a | ~116 ppm |

| C5 | ~128 ppm |

| C6 | ~119 ppm |

| C7 | ~145 ppm |

| C8 | ~118 ppm |

| C8a | ~151 ppm |

| 7-CH₃ | ~21 ppm |

Note: Predicted values are based on data for analogous quinolone structures and substituent effect calculations. rsc.orgacgpubs.orgrsc.org Actual values may vary.

7-Methyl-2,3-dihydroquinolin-4(1H)-one can theoretically exist in equilibrium with its enol tautomer, 7-methyl-1,2-dihydroquinolin-4-ol. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. masterorganicchemistry.comlibretexts.org

NMR spectroscopy is a powerful tool for studying such equilibria. researchgate.net In most cases for 4-quinolones, the keto form is overwhelmingly favored in solution. researchgate.net The presence of a significant amount of the enol tautomer would result in a different set of NMR signals. For instance, the ¹³C NMR spectrum would show a signal for a C-OH carbon (around 155 ppm) instead of a C=O carbon (>190 ppm), and the C2-C3 bond would be part of a double bond, shifting their signals significantly downfield. mdpi.com The rapid interconversion between tautomers on the NMR timescale can lead to averaged signals or peak broadening. nih.gov However, for 7-Methyl-2,3-dihydroquinolin-4(1H)-one, the keto form is expected to be the sole or highly predominant species observed under standard NMR conditions. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of 7-Methyl-2,3-dihydroquinolin-4(1H)-one would display characteristic absorption bands corresponding to its key functional groups.

The most prominent peaks would include a strong absorption for the carbonyl (C=O) group of the cyclic ketone/amide (lactam) and a peak for the N-H stretching vibration. Aromatic and aliphatic C-H stretching vibrations would also be visible.

Table 3: Characteristic IR Absorption Frequencies for 7-Methyl-2,3-dihydroquinolin-4(1H)-one

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (CH₂, CH₃) | Stretching | 2850 - 2960 |

| C=O (Ketone/Lactam) | Stretching | 1640 - 1680 |

| C=C (Aromatic) | Stretching | 1600 - 1620 |

Note: Values are typical ranges for these functional groups. acgpubs.orgniscpr.res.innih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For 7-Methyl-2,3-dihydroquinolin-4(1H)-one (molecular formula C₁₀H₁₁NO), the expected molecular weight is approximately 161.20 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would appear at m/z 161.

The fragmentation pattern provides structural clues. libretexts.org When the molecular ion is subjected to fragmentation, it breaks down into smaller, stable charged fragments. Common fragmentation pathways for this molecule could include:

Loss of a methyl radical (•CH₃): Resulting in a fragment ion at m/z 146.

Cleavage of the heterocyclic ring: Various cleavages are possible, leading to characteristic fragment ions. For example, a retro-Diels-Alder type reaction on the heterocyclic ring is a common fragmentation pathway for such systems.

Loss of carbon monoxide (CO): From the carbonyl group, leading to a fragment at m/z 133.

Analyzing these fragmentation patterns helps to confirm the molecular structure deduced from other spectroscopic methods. researchgate.netyoutube.comyoutube.com

X-ray Crystallography for Solid-State Structure and Supramolecular Interactions

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mkuniversity.ac.in A single-crystal X-ray diffraction study of 7-Methyl-2,3-dihydroquinolin-4(1H)-one would provide exact bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule. mdpi.com

Fluorescence Spectroscopy for Photophysical Properties

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are no available experimental or theoretical studies detailing the fluorescence spectroscopy and photophysical properties of the specific compound, 7-Methyl-2,3-dihydroquinolin-4(1H)-one. Searches for data including excitation and emission spectra, fluorescence quantum yields, and fluorescence lifetimes for this molecule have yielded no specific results.

While research exists on the photophysical properties of related but structurally distinct compounds such as 2,3-dihydroquinolin-4-imines nih.gov, various quinolinone derivatives niscpr.res.innih.govresearchgate.netresearchgate.net, and 2,3-dihydroquinazolin-4(1H)-ones researchgate.netnih.gov, this information is not directly applicable to 7-Methyl-2,3-dihydroquinolin-4(1H)-one due to differences in chemical structure which significantly influence electronic and photophysical behavior.

Therefore, no detailed research findings or data tables on the fluorescence characteristics of 7-Methyl-2,3-dihydroquinolin-4(1H)-one can be provided at this time.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties and behavior of molecules. By calculating the electron density, DFT provides insights into molecular structure, stability, and reactivity. researchgate.net For derivatives of the quinolinone class, DFT has been employed to study structural, electronic, and bonding characteristics. researchgate.net

DFT calculations are instrumental in elucidating the electronic structure of 7-Methyl-2,3-dihydroquinolin-4(1H)-one. These computations provide a detailed picture of electron distribution throughout the molecule. Key aspects of electronic structure analysis include:

Molecular Electrostatic Potential (MEP): MEP maps are valuable for understanding reactivity and intermolecular interactions. researchgate.net The MEP surface visualizes the charge distribution, identifying electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For similar heterocyclic systems, the negative potential is often concentrated around electronegative atoms like oxygen and nitrogen, which can act as hydrogen bond acceptors. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and reactivity. The distribution of these orbitals indicates the regions of the molecule most likely to donate or accept electrons in a chemical reaction. researchgate.netresearchgate.net

The energies of the HOMO and LUMO orbitals are used to calculate global reactivity descriptors, which quantify the chemical reactivity and stability of a molecule. ajchem-a.comekb.eg

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and lower kinetic stability. researchgate.netirjweb.com Conversely, a large energy gap implies high stability and lower reactivity. irjweb.com The HOMO-LUMO gap is frequently used to characterize the bioactivity of molecules through intermolecular charge transfer. irjweb.com

Global Reactivity Descriptors: These parameters are calculated from the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO). ajchem-a.com They provide a quantitative measure of different aspects of molecular reactivity. ajchem-a.com

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | μ = -(I+A)/2 | Describes the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | η = (I-A)/2 | Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. irjweb.com |

| Chemical Softness (S) | S = 1/η | The reciprocal of hardness; soft molecules are more reactive. ajchem-a.comirjweb.com |

| Electronegativity (χ) | χ = (I+A)/2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | ω = μ²/2η | Quantifies the ability of a molecule to accept electrons. |

Table based on data from references ajchem-a.comirjweb.com.

These descriptors are essential for comparing the reactivity of different quinolinone derivatives and predicting their behavior in chemical reactions.

DFT calculations are also employed to explore the three-dimensional structure and potential isomerism of 7-Methyl-2,3-dihydroquinolin-4(1H)-one.

Conformational Analysis: The dihydroquinolinone ring is not planar. researchgate.net DFT can be used to scan the potential energy surface by rotating specific bonds, thereby identifying the most stable conformations (spatial arrangements) of the molecule. For related 2,3-dihydroquinazolin-4(1H)-ones, DFT studies have shown that the heterocyclic ring often adopts a flat boat conformation. researchgate.net These analyses are crucial for understanding how the molecule's shape affects its ability to interact with other molecules, such as biological receptors. researchgate.net

Tautomeric Equilibrium: The presence of the keto group at the C4 position and the adjacent nitrogen atom allows for the possibility of keto-enol tautomerism. nuph.edu.ua The molecule can exist in the 4-oxo form (amide) or the 4-hydroxy form (enol). DFT calculations can model both tautomers and compute their relative energies to predict which form is more stable and therefore more abundant at equilibrium. nuph.edu.uanih.gov Studies on similar quinolin-4(1H)-ones have shown that the 4-oxo form is generally the predominant tautomer in solution. nuph.edu.uaresearchgate.net The choice of solvent can significantly influence this equilibrium, a factor that can be modeled using computational methods like the Polarizable Continuum Model (PCM). nuph.edu.ua

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. dergipark.org.tr This method is widely used in drug discovery to screen for potential drug candidates by simulating their interaction with a specific biological target.

For compounds related to the dihydroquinolinone scaffold, docking studies have been performed to evaluate their potential as inhibitors for various targets. sciepub.comnih.govresearchgate.net The process involves placing the 3D structure of 7-Methyl-2,3-dihydroquinolin-4(1H)-one into the active site of a target receptor. A scoring function then calculates the binding affinity, often expressed as a binding energy (in kcal/mol), which estimates the strength of the interaction. dergipark.org.tr Lower binding energy values typically indicate a more stable ligand-receptor complex and higher potential activity. mdpi.com These simulations can also reveal the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. sciepub.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, untested molecules.

In a typical 3D-QSAR study involving quinolinone-like scaffolds, a set of molecules with known biological activities is selected. nih.govresearchgate.net The molecules are aligned based on a common structural core. nih.gov Then, computational techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate a model that correlates variations in the 3D properties (e.g., steric and electrostatic fields) of the molecules with their activities. nih.gov The resulting models produce contour maps that visualize which regions of the molecule are favorable or unfavorable for activity, providing crucial guidance for designing new derivatives with enhanced potency. nih.govresearchgate.net

Machine Learning Applications in Compound Design

Machine learning (ML), a subset of artificial intelligence, is increasingly being used to accelerate the drug discovery and compound design process. mdpi.com ML algorithms can learn from large datasets of chemical structures and their associated properties to build predictive models. mdpi.comnih.gov

For quinoline (B57606) and dihydroquinolinone derivatives, ML models can be trained to predict a wide range of properties, including biological activity against specific targets, pharmacokinetics (absorption, distribution, metabolism, excretion), and toxicity. mdpi.comnih.gov This approach can rapidly screen vast virtual libraries of potential compounds to identify promising candidates for synthesis and experimental testing, significantly reducing the time and cost associated with traditional research and development. mdpi.com

Biological Activities and Mechanistic Investigations of 7 Methyl 2,3 Dihydroquinolin 4 1h One Derivatives

Anticancer Activity Research

Research into the anticancer properties of quinolinone derivatives has revealed their potential to combat various malignancies. These synthetic compounds are being explored for their ability to selectively target and eliminate cancer cells while minimizing harm to non-malignant cells. nih.govnih.gov

The cytotoxic potential of 2,3-dihydroquinolin-4(1H)-one derivatives has been evaluated against a panel of human cancer cell lines. A series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones exhibited cytotoxic activity in the low micromolar range against both human breast adenocarcinoma (MCF-7) and human promyelocytic leukemia (HL-60) cell lines after 48 hours of incubation. nih.gov Notably, the compounds were generally more cytotoxic to HL-60 cells than to MCF-7 cells. nih.gov For instance, 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one was found to be over five times more cytotoxic to HL-60 cells compared to normal Human Umbilical Vein Endothelial Cells (HUVEC). nih.gov

Similarly, novel 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives also displayed potent cytotoxicity against several tumor cell lines. nih.gov One particular compound, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one, showed efficacy at a sub-micromolar level against cell lines including HL-60. nih.gov Other studies on different tetrahydroquinoline derivatives have also confirmed potent cytotoxicity toward various cancer cell lines, including colon and lung cancer cells. nih.gov While direct studies on B16F10 murine melanoma cells are less common for this specific quinolinone core, related heterocyclic structures have been assessed against this cell line, indicating a broader potential for these chemical classes in cancer research. nih.govnih.govresearchgate.net

| Compound Derivative | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-Ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one | HL-60 | 3.1 ± 0.3 | nih.gov |

| 2-Ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one | MCF-7 | 8.1 ± 0.5 | nih.gov |

| 6,7-dichloro-2-ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one | HL-60 | 1.8 ± 0.2 | nih.gov |

| 6,7-dichloro-2-ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one | MCF-7 | 5.0 ± 0.3 | nih.gov |

| 3-(1-Naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | A549 (Lung) | 1.53 ± 0.11 | nih.gov |

| 3-(1-Naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HCT-116 (Colon) | 1.89 ± 0.23 | nih.gov |

| 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) | HL-60 | 0.54 | nih.gov |

| 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) | H460 (Lung) | 0.61 | nih.gov |

The anticancer effects of 7-Methyl-2,3-dihydroquinolin-4(1H)-one derivatives are attributed to several interconnected molecular mechanisms that disrupt cancer cell growth and survival.

A primary mechanism by which these derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies on 2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one demonstrated its ability to induce apoptosis in HL-60 cells. nih.gov Further mechanistic studies on related tetrahydroquinolinone derivatives revealed the activation of both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways. nih.gov The induction of apoptosis is often confirmed by detecting the activation of caspases, which are key executioner proteins in the apoptotic cascade. nih.govtuni.fi For example, treatment with certain derivatives leads to an increased level of active caspase-3, a crucial mediator of apoptosis. nih.govnih.govtuni.fi Flow cytometry analysis, which can identify apoptotic cells through markers like Annexin-V, has been used to quantify the extent of apoptosis induced by these compounds. nih.govmdpi.com

Some quinolinone derivatives have been shown to induce DNA damage in cancer cells. nih.gov This damage can disrupt the cell's ability to replicate and can trigger apoptotic pathways if the damage is too severe to be repaired. nih.govmdpi.com The compound 2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one was specifically shown to induce DNA damage in HL-60 cells. nih.gov In other studies, hybrid 7-hydroxy quinolinone derivatives were found to be potent inhibitors of DNA synthesis, with activity comparable to the established anticancer drug Doxorubicin. This inhibition of DNA synthesis is a critical mechanism for halting the proliferation of rapidly dividing cancer cells.

Beyond inducing cell death, these derivatives actively inhibit the proliferation of cancer cells. nih.govnih.gov This is often achieved by causing cell cycle arrest, which halts the progression of cells through the division cycle. nih.gov For example, the compound 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one was found to induce cell cycle arrest in the G2/M phase in HL-60 and H460 cells. nih.gov This arrest prevents the cells from entering mitosis and dividing, thereby curbing tumor growth. nih.gov The anti-proliferative effect of tetrahydroquinolinone derivatives has also been demonstrated through their ability to inhibit colony formation in lung cancer cells. nih.gov

The anticancer activities of quinolinone derivatives are also linked to their ability to modulate key cellular signaling pathways that are often dysregulated in cancer. nih.gov Some derivatives have been shown to down-regulate the MAPK (Mitogen-Activated Protein Kinase) pathway, which is crucial for cell proliferation and survival. nih.gov The Hedgehog (Hh) signaling pathway, which is implicated in the growth of several human cancers, has also been identified as a target for pyrrolo[3,2-c]quinoline-4-one derivatives. researchgate.net By interfering with these critical signaling cascades, the compounds can effectively disrupt the complex network that supports cancer cell growth and survival.

Molecular Mechanisms of Antineoplastic Action

Interaction with Multidrug Resistance Transporters (e.g., ABCB1)

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1). nih.govmdpi.com These transporters function as efflux pumps, reducing the intracellular concentration of chemotherapeutic drugs and thereby diminishing their efficacy. nih.gov P-glycoprotein, a 170 kDa plasma membrane glycoprotein, is encoded by the MDR1/ABCB1 gene and possesses two transmembrane domains (TMD) and two nucleotide-binding domains (NBD). nih.gov Its large, flexible drug-binding pocket accommodates a wide variety of structurally diverse, hydrophobic compounds. nih.gov

Research into P-gp inhibitors has explored various molecular scaffolds to reverse MDR. Heterocyclic structures, particularly those related to quinolinones, have shown promise. For instance, derivatives based on a dimethoxy substituted tetrahydroisoquinoline fragment are recognized as a privileged scaffold for potent P-gp inhibitors. nih.gov Studies on these compounds aim to enhance potency and reduce toxicity by modifying substituents on the core structure. nih.gov The mechanism often involves the inhibitor competing with anticancer drugs for binding to the P-gp transporter. mdpi.com Some inhibitors may also downregulate the expression of the ABCB1 gene at both the mRNA and protein levels, further contributing to the reversal of resistance. mdpi.com While direct studies on 7-methyl-2,3-dihydroquinolin-4(1H)-one are limited, the activity of structurally similar tetrahydroisoquinoline and dihydroindenoindole derivatives suggests that the dihydroquinolinone scaffold could be a viable candidate for developing new P-gp inhibitors. nih.govmdpi.com

Antimitotic Effects and Tubulin Interaction

The disruption of microtubule dynamics is a proven strategy in cancer therapy. Tubulin, the protein subunit of microtubules, is a key target for antimitotic agents that interfere with cell division. rsc.org These agents typically bind to one of three main sites on tubulin: the colchicine (B1669291), vinca (B1221190) alkaloid, or taxane (B156437) sites. nih.gov

Derivatives of 2,3-dihydroquinazolin-4(1H)-one, which are structurally analogous to 2,3-dihydroquinolin-4(1H)-ones, have been identified as potent antimitotic agents. rsc.orgnih.gov Research has shown that these compounds can significantly inhibit tubulin polymerization. nih.gov Molecular modeling and experimental data indicate that these derivatives likely exert their effect by interacting with the colchicine binding site on β-tubulin. rsc.orgnih.gov This binding prevents the polymerization of tubulin dimers into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

Notably, certain 2-styrylquinazolin-4(3H)-one and 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one derivatives have demonstrated sub-micromolar cytotoxic potency against a broad range of human cancer cell lines. rsc.org The indole (B1671886) skeleton, another related heterocyclic structure, is also a well-established pharmacophore for tubulin inhibitors, further highlighting the potential of such scaffolds in developing new antimitotic drugs. mdpi.com The structural similarities suggest that 7-methyl-2,3-dihydroquinolin-4(1H)-one derivatives could share this mechanism of action.

Antimicrobial Activity Studies

Antibacterial Spectrum and Efficacy

Dihydroquinolin-4(1H)-one derivatives are recognized for their wide range of pharmacological properties, including antimicrobial activity. nih.gov The unique bicyclic structure of the quinoline (B57606) moiety contributes to its ability to interact with various biological targets. nih.gov Studies on related heterocyclic systems, such as 2,3-dihydroquinazolin-4(1H)-ones, have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net

In one study, derivatives of 2,3-dihydroquinazolin-4(1H)-one showed considerable inhibitory effects, particularly against Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 16 μg/mL. researchgate.net Other research on quinazolin-4(3H)-one motifs revealed potent activity against Staphylococcus aureus, with one thiophene-containing derivative exhibiting an MIC of 1.95 μg/mL. frontiersin.org Furthermore, certain quinazolin-2,4-dione derivatives have shown significant antibacterial properties against S. aureus and Staphylococcus haemolyticus. nih.gov The mechanism of action for some related indole-based compounds is thought to involve the inhibition of bacterial enzymes like MurB, which is crucial for cell wall synthesis. nih.gov

Table 1: Antibacterial Activity of Related Quinazolinone Derivatives

Antifungal Efficacy

The quinoline and quinazolinone scaffolds are also prevalent in compounds exhibiting significant antifungal properties. researchgate.netmdpi.com Various derivatives have been tested against a range of pathogenic fungi and yeasts, demonstrating promising activity.

For example, 7-chloroquinolin-4-yl arylhydrazone derivatives were evaluated against eight oral fungi, including several Candida species, with some compounds showing MIC and Minimum Fungicidal Concentration (MFC) values comparable to the standard drug fluconazole. nih.gov Similarly, certain quinazolin-4(3H)-one derivatives incorporating a hydrazone moiety displayed broad-spectrum antifungal activity against Candida albicans, Candida tropicalis, and Aspergillus niger. mdpi.com A thiophene-substituted quinazolin-4(3H)-one derivative was particularly effective, with an MIC of 3.90 μg/mL against C. albicans and A. niger. frontiersin.org The proposed mechanism for some of these heterocyclic compounds is the inhibition of 14α-lanosterol demethylase (CYP51), an essential enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov

Table 2: Antifungal Activity of Related Quinoline and Quinazolinone Derivatives

Antioxidant Properties and Mechanisms

Derivatives of dihydroquinolin-4(1H)-one have garnered interest for their antioxidant potential, which is attributed to their electron-rich heterocyclic core and the stability they can confer, preventing oxidative degradation. nih.gov The antioxidant activity of the broader quinoline and quinazolinone families is well-documented, with many derivatives showing potent effects in various assays. researchgate.netnih.govmdpi.com